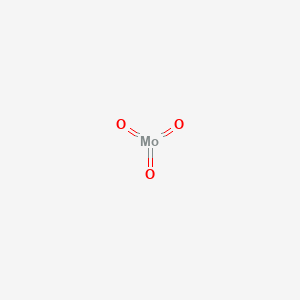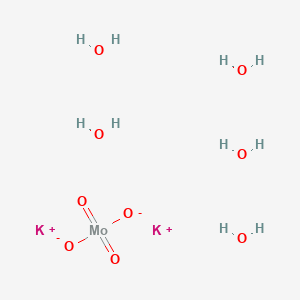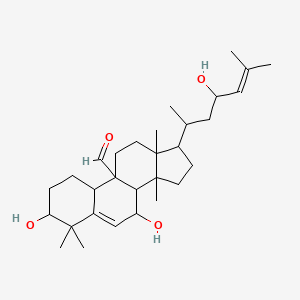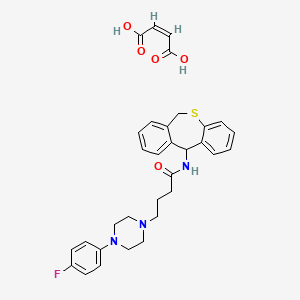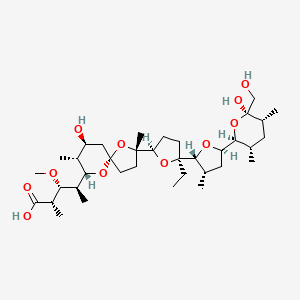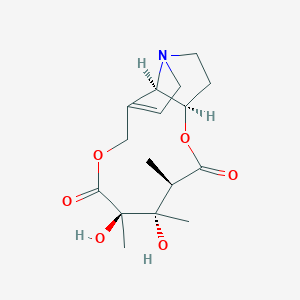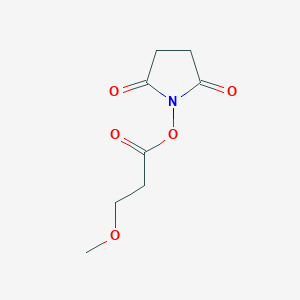
2,5-Dioxopyrrolidin-1-yl 3-methoxypropanoate
Descripción general
Descripción
2,5-Dioxopyrrolidin-1-yl 3-methoxypropanoate, also known as m-PEG1-NHS ester, is a PEG linker containing an NHS ester . The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The hydrophilic PEG spacer increases solubility in aqueous media .
Molecular Structure Analysis
The molecular formula of 2,5-Dioxopyrrolidin-1-yl 3-methoxypropanoate is C8H11NO5 . Its molecular weight is 201.18 .Physical And Chemical Properties Analysis
The boiling point of 2,5-Dioxopyrrolidin-1-yl 3-methoxypropanoate is predicted to be 292.8±42.0 °C . Its density is predicted to be 1.31±0.1 g/cm3 . It is soluble in DCM .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
2,5-Dioxopyrrolidin-1-yl 3-methoxypropanoate is a compound that has piqued the interest of researchers due to its potential applications in the synthesis of bioactive molecules and materials with unique properties. In a study exploring the synthesis of heterocyclic compounds, pyrrolidin-2-ones and their derivatives were identified as promising non-aromatic heterocyclic compounds. These structures are found in many natural products and biologically active molecules, highlighting the importance of introducing various substituents into the nucleus of pyrrolidin-2-ones for the synthesis of new medicinal molecules with improved biological activity. The research demonstrated the synthesis of specific derivatives by reacting the methyl ester of furyl-2-carbonylpyruvic acid with aromatic aldehyde and amino alcohols, indicating the compound's relevance in synthetic chemistry for creating biologically active compounds (Rubtsova et al., 2020).
Applications in Material Science
The compound's applications extend beyond pharmaceuticals into material science, where its derivatives are explored for unique functionalities. For instance, the development of novel bisarylmethylidene derivatives of 2-methoxy-2-methyl-1,3-dioxan-5-one revealed its potential in creating materials showing different colors in solid and solution states. This study opens up avenues for utilizing such compounds in the development of photophysical materials with potential applications in sensing, electronic displays, and beyond, highlighting the compound's versatility and utility in various scientific domains (Mojtahedi et al., 2017).
Catalytic and Enzymatic Mimicry
Another fascinating area of application is in the mimicry of enzymatic functions using metal complexes. Research into the catecholase activity of dicopper complexes with N-donor ligands, inspired by the type 3 copper enzyme catechol oxidase, underscores the potential of 2,5-Dioxopyrrolidin-1-yl 3-methoxypropanoate derivatives in catalyzing the oxidation of catechols to quinones. This demonstrates the compound's relevance in bio-inspired catalysis, potentially leading to applications in environmental remediation, biosensing, and the synthesis of complex organic molecules (Selmeczi et al., 2003).
Safety And Hazards
Propiedades
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-methoxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO5/c1-13-5-4-8(12)14-9-6(10)2-3-7(9)11/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDPPBYZKFKEXML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(=O)ON1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dioxopyrrolidin-1-yl 3-methoxypropanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



